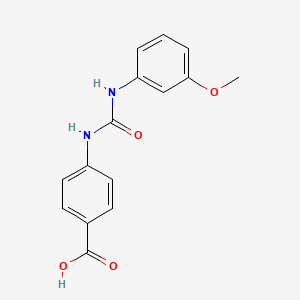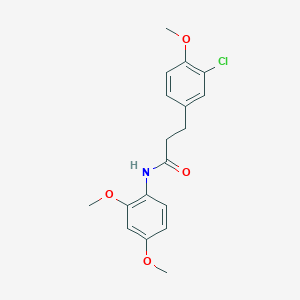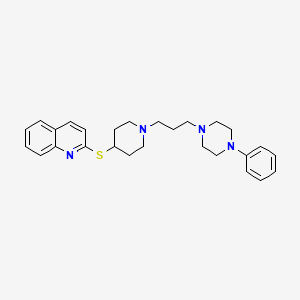
2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)quinoline is a complex organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic compound, and a piperazine moiety attached via a propyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Piperazine Moiety: The piperazine moiety can be introduced by reacting the quinoline derivative with 1-(3-chloropropyl)-4-phenylpiperazine under basic conditions.
Formation of the Thioether Linkage: The final step involves the formation of the thioether linkage by reacting the intermediate with a suitable thiol reagent, such as 4-piperidinethiol, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any carbonyl groups present in the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)quinoline has several applications in scientific research, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Pharmacology: The compound is used in pharmacological studies to understand its effects on various biological pathways and its potential as a drug candidate.
Biological Research: It is used as a tool compound to study the function of specific proteins and receptors in biological systems.
Industrial Applications: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)quinoline involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various signaling pathways. This interaction can lead to changes in cellular function and physiological responses, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)benzene: Similar structure but with a benzene core instead of quinoline.
2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)pyridine: Similar structure but with a pyridine core instead of quinoline.
2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)isoquinoline: Similar structure but with an isoquinoline core instead of quinoline.
Uniqueness
The uniqueness of 2-((1-(3-(4-Phenylpiperazin-1-yl)propyl)piperidin-4-yl)thio)quinoline lies in its specific quinoline core structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other similar compounds with different core structures.
Eigenschaften
CAS-Nummer |
780739-84-6 |
|---|---|
Molekularformel |
C27H34N4S |
Molekulargewicht |
446.7 g/mol |
IUPAC-Name |
2-[1-[3-(4-phenylpiperazin-1-yl)propyl]piperidin-4-yl]sulfanylquinoline |
InChI |
InChI=1S/C27H34N4S/c1-2-8-24(9-3-1)31-21-19-30(20-22-31)16-6-15-29-17-13-25(14-18-29)32-27-12-11-23-7-4-5-10-26(23)28-27/h1-5,7-12,25H,6,13-22H2 |
InChI-Schlüssel |
ISEBAGCOGKQJEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1SC2=NC3=CC=CC=C3C=C2)CCCN4CCN(CC4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


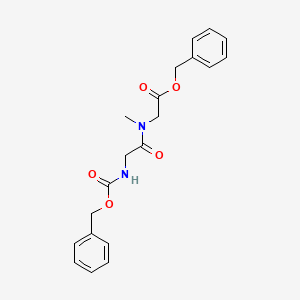
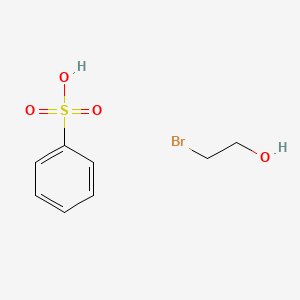

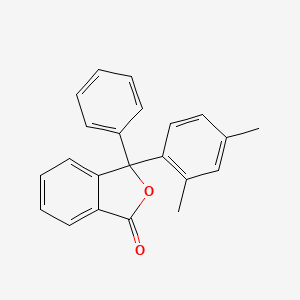



![(5S)-5-({[Tri(propan-2-yl)silyl]oxy}methyl)oxolan-2-one](/img/structure/B11947522.png)


![{[(1E)-1-Propenylsulfonyl]methyl}benzene](/img/structure/B11947537.png)
